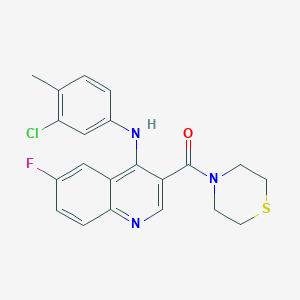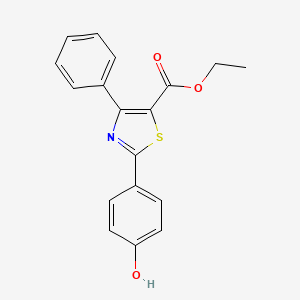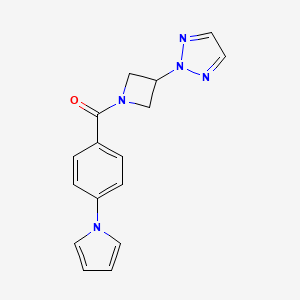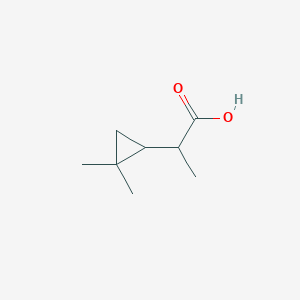
2-(2,2-Dimethylcyclopropyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylcyclopropyl)propanoic acid is a unique organic compound characterized by its cyclopropyl group attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylcyclopropyl)propanoic acid typically involves the following steps:
Cyclopropanation: The starting material, 2,2-dimethylpropene, undergoes cyclopropanation using a suitable reagent like Simmons-Smith reagent (diiodomethane and zinc-copper couple).
Oxidation: The resulting cyclopropane derivative is then oxidized to introduce the carboxylic acid group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process.
化学反应分析
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to yield carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The cyclopropyl group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄
Reduction: Lithium aluminium hydride (LiAlH₄), borane (BH₃)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carbon dioxide, water
Reduction: Alcohols, aldehydes
Substitution: Various substituted cyclopropyl derivatives
科学研究应用
2-(2,2-Dimethylcyclopropyl)propanoic acid has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(2,2-Dimethylcyclopropyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds, enhancing its biological activity.
相似化合物的比较
2-(2,2-Dimethylcyclopropyl)propanoic acid is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. Similar compounds include:
2-(2,2-Dimethylcyclopropyl)thiophene: This compound features a thiophene ring instead of a carboxylic acid group.
1-(2,2-Dimethylcyclopropyl)-2-propen-1-one: This compound contains a ketone group instead of a carboxylic acid group.
These compounds differ in their functional groups and, consequently, their reactivity and applications.
属性
IUPAC Name |
2-(2,2-dimethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(7(9)10)6-4-8(6,2)3/h5-6H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAEBOACAIDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
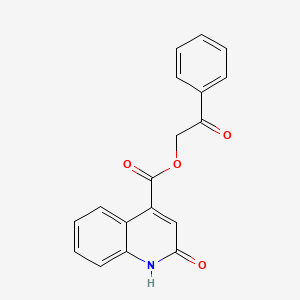
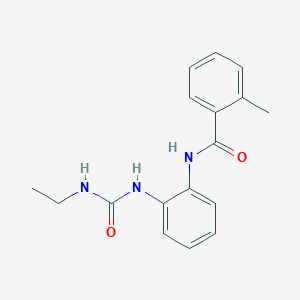
![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)
![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)
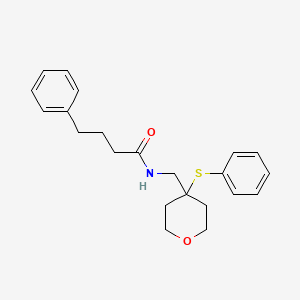
![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
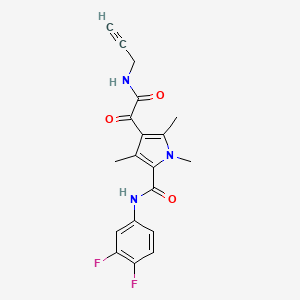

![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B2850070.png)
![N-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)
